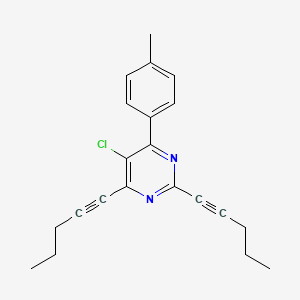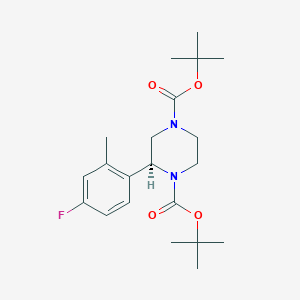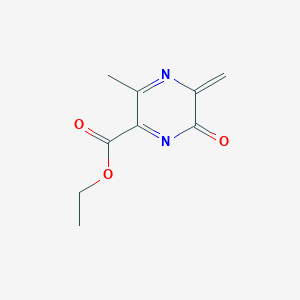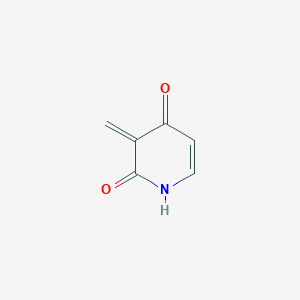
Pigment Yellow 180 (C.I. 21290)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pigment Yellow 180, also known as C.I. 21290, is a benzimidazolone-based yellow pigment. It is widely used in various applications due to its excellent color strength, lightfastness, and heat stability. This compound is characterized by its greenish-yellow hue and is commonly used in inks, coatings, and plastics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pigment Yellow 180 is synthesized through a multi-step process involving the coupling of diazonium salts with benzimidazolone derivatives. The reaction typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a benzimidazolone derivative under alkaline conditions to form the pigment.
Industrial Production Methods
Industrial production of Pigment Yellow 180 involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the pigment is often subjected to post-treatment processes such as milling and surface treatment to enhance its dispersibility and performance in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pigment Yellow 180 undergoes several types of chemical reactions, including:
Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur under strong reducing conditions, affecting the azo linkage in the pigment molecule.
Substitution: The pigment can undergo substitution reactions, particularly at the aromatic rings, under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the cleavage of the azo linkage .
Applications De Recherche Scientifique
Pigment Yellow 180 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in various analytical techniques and studies on pigment stability and reactivity.
Biology: Employed in biological staining and labeling due to its bright color and stability.
Medicine: Investigated for potential use in drug delivery systems and as a marker in medical diagnostics.
Mécanisme D'action
The mechanism by which Pigment Yellow 180 exerts its effects is primarily related to its molecular structure. The benzimidazolone core and azo linkage contribute to its color properties and stability. The pigment interacts with various substrates through physical adsorption and chemical bonding, leading to its widespread use in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pigment Yellow 181: Another benzimidazolone-based yellow pigment with similar properties but slightly different hue and stability.
Pigment Yellow 183: Known for its excellent lightfastness and heat stability, used in high-performance applications.
Pigment Yellow 194: A yellow pigment with good dispersibility and color strength, used in coatings and plastics.
Uniqueness of Pigment Yellow 180
Pigment Yellow 180 stands out due to its unique combination of greenish-yellow hue, excellent lightfastness, and heat stability. Its versatility in various applications, from inks to plastics, makes it a preferred choice in many industries .
Propriétés
Formule moléculaire |
C36H28N10O8 |
|---|---|
Poids moléculaire |
728.7 g/mol |
Nom IUPAC |
2-[[2-[2-[2-[[1,3-dioxo-1-[(2-oxobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C36H28N10O8/c1-19(47)31(33(49)37-21-11-13-23-27(17-21)41-35(51)39-23)45-43-25-7-3-5-9-29(25)53-15-16-54-30-10-6-4-8-26(30)44-46-32(20(2)48)34(50)38-22-12-14-24-28(18-22)42-36(52)40-24/h3-14,17-18,31-32H,15-16H2,1-2H3,(H,37,49)(H,38,50) |
Clé InChI |
RFIGUUFNKNICHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC2=NC(=O)N=C2C=C1)N=NC3=CC=CC=C3OCCOC4=CC=CC=C4N=NC(C(=O)C)C(=O)NC5=CC6=NC(=O)N=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide](/img/structure/B12342741.png)

![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)

![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)



![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)


![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)


